![molecular formula C19H22N4O2 B12916997 2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one CAS No. 834894-16-5](/img/structure/B12916997.png)
2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenethyl group, and a purinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purinone Core: This step involves the cyclization of appropriate precursors to form the purinone structure.
Introduction of the Cyclopentyl Group: This can be achieved through alkylation reactions using cyclopentyl halides under basic conditions.
Attachment of the Methoxyphenethyl Group: This step involves the use of methoxyphenethyl halides in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
科学的研究の応用
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: This compound has a similar structure but includes a chlorine atom at the 6-position.
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one: This compound has a similar structure but lacks the methoxy group.
Uniqueness
2-Cyclopentyl-9-(3-methoxyphenethyl)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
834894-16-5 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H22N4O2/c1-25-15-8-4-5-13(11-15)9-10-23-12-20-16-18(23)21-17(22-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3,(H,21,22,24) |
InChIキー |
RUHQKOMTGVWDAW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(NC3=O)C4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


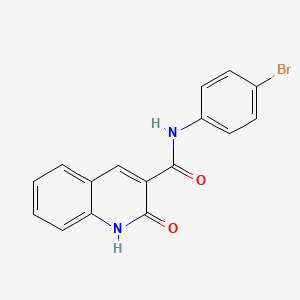
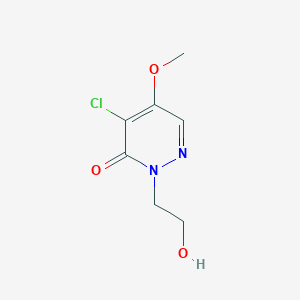

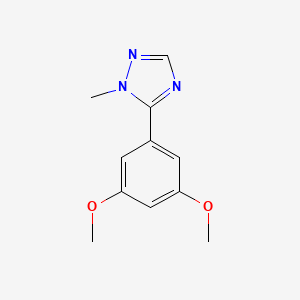
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
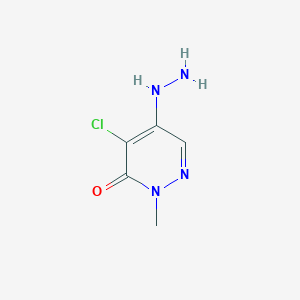
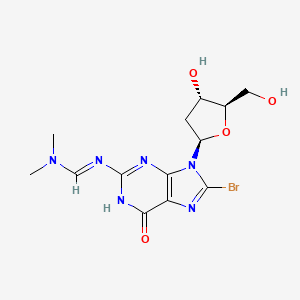
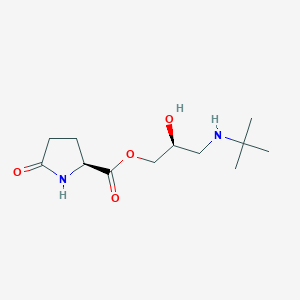

![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)
![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
